Cedryl acetate

Description

Overview of Sesquiterpenoid Esters in Chemical Biology

Sesquiterpenoids are a large and diverse group of natural products composed of 15 carbon atoms, typically derived from farnesyl diphosphate (B83284) (FPP) mdpi.com. They are widely distributed in plants, fungi, and marine organisms and exhibit a broad spectrum of biological activities mdpi.comnih.govfrontiersin.org. Sesquiterpenoid esters are a subclass where a sesquiterpenoid is esterified with a carboxylic acid, such as acetic acid in the case of cedryl acetate (B1210297) ontosight.aichemicalbook.com. This esterification can influence the compound's volatility, stability, and biological interactions. Sesquiterpenoid esters, including sesquiterpene coumarins, sesquiterpene phenylpropanoids, and sesquiterpene chromones, have attracted scientific attention due to their diverse structures and promising biological properties like antioxidative, anti-inflammatory, antibacterial, antitumor, and antiviral activities mdpi.com.

Historical Context of Cedryl Acetate Research

Historically, research into this compound has been closely linked to the study of cedarwood oil, from which it is derived nih.gov. Cedarwood oil has been used for centuries in various applications, including traditional medicine and as a repellent nih.gov. The isolation and characterization of individual components of cedarwood oil, such as cedrol (B397079) and subsequently this compound, allowed for a more detailed understanding of their specific properties ontosight.ainih.gov. Early research likely focused on its chemical synthesis and its use as a fragrance ingredient due to its characteristic woody scent ontosight.aichemicalbook.com. The process typically involves the acetylation of a cedrol-rich fraction from cedarwood oil chemicalbook.com.

Significance and Research Trajectories of this compound

Current research trajectories for this compound extend beyond its traditional use in perfumery. Studies have explored its potential biological activities. For instance, this compound has shown α-glucosidase inhibitory activity medchemexpress.commdpi.com. Research has also investigated its potential in ameliorating adiposity and improving glucose homeostasis in high-fat diet-fed mice, suggesting a potential role in metabolic health research mdpi.comresearchgate.net. In silico studies have indicated that this compound may have a high binding affinity towards α-synuclein, suggesting potential inhibitory activity against its aggregation, which is relevant to neurodegenerative diseases research nih.govresearchgate.net. Furthermore, research continues into efficient and sustainable methods for this compound production palmercruz.com.

Detailed research findings on the effects of this compound in high-fat diet-fed mice include observations of reduced weight gain, decreased visceral fat pad weight, and prevention of adipocyte hypertrophy mdpi.comresearchgate.net. Improvements were also noted in hepatic lipid accumulation, glucose intolerance, insulin (B600854) resistance, and gluconeogenesis mdpi.comresearchgate.net. These beneficial metabolic effects were associated with the regulation of metabolism-related gene expression in liver and epididymal white adipose tissues mdpi.com.

Data on the physical and chemical properties of this compound are available. It can exist as a colorless liquid or white crystals, with the pure compound being crystalline with a melting point of 80 °C chemicalbook.com. Commercial this compound is typically a liquid chemicalbook.com. Its boiling point is reported to be between 200.00 and 203.00 °C at 760.00 mm Hg nih.gov. The specific gravity is around 0.999 g/mL at 25 °C, and the refractive index is approximately 1.499 at 20 °C chemicalbook.com.

Here is a table summarizing some key physical properties:

| Property | Value |

| Boiling Point | 200.00 - 203.00 °C @ 760 mmHg nih.gov |

| Melting Point | 80 °C (pure compound) chemicalbook.com |

| Specific Gravity | 0.999 g/mL @ 25 °C chemicalbook.com |

| Refractive Index | 1.499 @ 20 °C chemicalbook.com |

| Molecular Formula | C₁₇H₂₈O₂ nih.gov |

| Molecular Weight | 264.4 g/mol nih.gov |

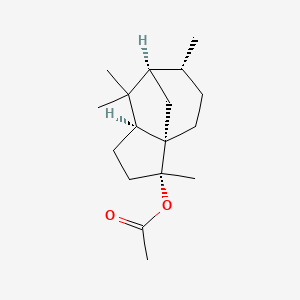

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-2-tricyclo[5.3.1.01,5]undecanyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-11-6-9-17-10-13(11)15(3,4)14(17)7-8-16(17,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3/t11-,13-,14+,16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETMLOBORLMQPE-YIUHCBHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CC1C(C2CCC3(C)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]23C[C@H]1C([C@@H]2CC[C@@]3(C)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Botanical Sources

Occurrence in Juniperus Species Essential Oils

Essential oils from various Juniperus species have been reported to contain cedryl acetate (B1210297). Juniperus species are a known source of essential oils rich in monoterpene hydrocarbons and, to a lesser extent, oxygenated monoterpenes and sesquiterpenes nih.gov. While cedrol (B397079) is a prominent component in many Juniperus oils, cedryl acetate has also been detected. For instance, it is mentioned as a component that can be obtained by acetylating Juniperus virginiana (Virginia cedar) essential oil, being synthesized from cedrol found in this oil scentree.co. Texas Cedarwood oil, derived from Juniperus mexicana, also lists this compound as a component perflavory.com.

Presence in Cunninghamia lanceolata and its Varieties

Cunninghamia lanceolata, commonly known as Chinese fir, is another botanical source where this compound has been identified in its essential oil. Studies on the heartwood essential oil of Cunninghamia lanceolata have reported the presence of this compound. researchgate.netairitilibrary.com One study on the heartwood essential oil of C. lanceolata identified this compound among its components, noting that it was one of ten components reported for the first time in the heartwood essential oil of this species in that study. researchgate.netairitilibrary.com Another source also indicates this compound as a tricyclic sesquiterpene isolated from Cunninghamia lanceolata. medchemexpress.com

Identification in Psidium caudatum and Crataegus Azarolus L.

This compound has also been identified in the essential oils of Psidium caudatum and Crataegus Azarolus L. In the essential oil of Psidium caudatum, this compound was found to be present in trace amounts based on HRGC-MS analysis and Kováts Index values. nih.govresearchgate.netchemsrc.com For Crataegus Azarolus L., analysis of the essential oil obtained from leaf extracts has shown the presence of this compound. One study reported this compound in the methanol (B129727) extract of C. azarolus leaves, with a relative abundance of 0.72%. nih.govsemanticscholar.org

Distribution within Artemisia argyi Essential Oil

Artemisia argyi, a plant used in traditional Chinese medicine, also contains this compound in its essential oil. Analysis of the essential oil extracted from the leaves of Artemisia argyi has revealed this compound as one of the ester components. nih.govresearchgate.netuliege.be One study indicated a concentration of 2.28% for this compound in the essential oil of Artemisia argyi leaves. nih.govresearchgate.net

Identification in Cedrus atlantica Essential Oils

Essential oils derived from Cedrus atlantica, known as Atlas cedarwood oil, are another source of this compound. This compound is listed as a component present in Cedrus atlantica essential oil. ifeat.orgthegoodscentscompany.com Studies analyzing the chemical composition of essential oils from Cedrus atlantica wood have identified this compound among the constituents. researchgate.netresearchgate.net For example, essential oils obtained from Cedrus atlantica wood (sawdust) in certain Moroccan forests were found to contain this compound with relative abundances ranging from 4.19% to 8.54%. researchgate.net It is also mentioned that a mixture of cedrene (B97730) and cedrol is present in this compound, which is derived from cedarwood oils. ifeat.org

Chemical Synthesis Pathways and Production Innovations

Established Esterification Routes from Cedrol (B397079) and Cedarwood Oil Fractions

Cedryl acetate (B1210297) is typically obtained by the acetylation of cedrol or cedrol-rich fractions derived from cedarwood oil. scentree.coguidechem.comperfumerflavorist.com This esterification reaction commonly utilizes acetic acid or acetic anhydride (B1165640) as the acylating agent in the presence of an acid catalyst. guidechem.com Sulfuric acid is a frequently employed catalyst in this process. guidechem.com The reaction involves the combination of cedrol with the acetylating agent, leading to the formation of cedryl acetate and a byproduct (water with acetic acid, or acetic acid with acetic anhydride). The process generally includes subsequent steps such as neutralization, washing, drying, and vacuum distillation to obtain the purified this compound. guidechem.com

Different grades of this compound can be manufactured depending on the proportions of acetates and hydrocarbons in the final product. perfumerflavorist.com Commercial this compound is often a colorless to amber liquid, although the pure compound is a crystalline solid with a melting point of 80°C. guidechem.com this compound crystals can be obtained through the crystallization of cuts from the vacuum distillation of this compound. perfumerflavorist.com

Catalytic Acetylation Methodologies of (+)-Cedrol

The catalytic acetylation of (+)-cedrol has been a focus of research to enhance reaction efficiency and explore more environmentally friendly approaches.

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reusability. One such system involves the use of sulfuric acid immobilized on silica (B1680970) gel (H2SO4/SiO2) as a solid support. bosaljournals.comjmaterenvironsci.comresearchgate.netresearchgate.net This heterogeneous catalyst has been synthesized and applied for the acetylation of (+)-cedrol using acetic anhydride under solvent-free conditions. bosaljournals.comresearchgate.netresearchgate.net Characterization techniques such as X-ray diffraction, scanning electron microscopy, Fourier transform infrared spectroscopy, and the BET method are used to analyze the synthesized catalyst. bosaljournals.comresearchgate.netresearchgate.net

Optimization of reaction conditions is crucial for maximizing the yield of this compound. For the catalytic acetylation of (+)-cedrol using the H2SO4/SiO2 heterogeneous catalyst under solvent-free conditions, optimal parameters have been investigated. bosaljournals.comresearchgate.net

| Parameter | Optimal Condition |

|---|---|

| Temperature | 353 K (80°C) |

| Reaction Period | 20 hours |

| Molar Ratio (+)-Cedrol: Acetic Anhydride | 1:10 |

| Catalyst Concentration | 5% w/w |

Under these optimized conditions, a conversion of 88.7% of (+)-cedrol into this compound was achieved. bosaljournals.comresearchgate.net These results indicate the potential of this heterogeneous catalyst system for the synthesis of this compound from (+)-cedrol. bosaljournals.comresearchgate.net Research also explores rapid optimization methods for acetylation reactions using techniques like flow microwave reactors, which can significantly reduce reaction time and improve efficiency. nii.ac.jp

Solvent-free synthesis approaches are gaining attention due to their environmental benefits and potential for simplified work-up procedures. researchgate.netias.ac.in The catalytic acetylation of (+)-cedrol using H2SO4/SiO2 has been successfully conducted under solvent-free conditions. bosaljournals.comresearchgate.netresearchgate.net Solvent-free reactions can lead to reduced pollution, lower handling costs, and simplified experimental procedures compared to reactions conducted in solvent media. ias.ac.in While solvent-free acetylation is often described for per-O-acetylations of saccharides, it can also be applied to other substrates like cedrol. mdpi.com

Biotechnological Production through Biocatalysis and Bioengineering

Advancements in biotechnological processes, including biocatalysis and bioengineering techniques, are being explored for the production of this compound in a more environmentally friendly manner. palmercruz.comscribd.com Harnessing the power of biocatalysts can streamline the production process and potentially reduce reliance on traditional chemical synthesis methods. palmercruz.com While some attempts have been made to synthesize this compound from cedrol by enzymatic conversion, success has been limited in certain conditions, such as in supercritical carbon dioxide. researchgate.net Biotechnological and molecular biological applications are considered of paramount importance in the field of terpenoid production, offering potential targets for various applications. iseoils.com

Molecular Structure, Stereochemistry, and Isomerism

Elucidation of the Tricyclic Sesquiterpene Core

Cedryl acetate (B1210297) is built upon a tricyclic sesquiterpene framework. Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, resulting in a fifteen-carbon skeleton. The core structure of cedryl acetate, and other cedrane (B85855) sesquiterpenes, is the tricyclo[5.3.1.0¹,⁵]undecane system researchgate.net. This intricate arrangement involves three fused rings, forming the fundamental scaffold of the molecule. The molecular formula of this compound is C₁₇H₂₈O₂, reflecting the addition of an acetate group to the sesquiterpene alcohol, cedrol (B397079) wikidata.orgcenmed.comsigmaaldrich.comnih.govnih.gov.

Analysis of Asymmetric Carbons and Optical Activity

The molecular structure of this compound contains several asymmetric, or chiral, carbon atoms scentree.cobac-lac.gc.ca. These centers of chirality are crucial in determining the molecule's stereochemistry and its interaction with plane-polarized light, a phenomenon known as optical activity scentree.cobac-lac.gc.cawordpress.com. The presence of these asymmetric carbons leads to the possibility of multiple stereoisomers, including enantiomers and diastereomers google.comgoogle.com. For example, (+)-Cedryl acetate is reported to exhibit a specific optical rotation of +26 ± 1° when measured at 20°C with the sodium D line (c = 1% in ethanol) sigmaaldrich.com. The sign and magnitude of this rotation are direct consequences of the specific spatial arrangement of atoms around the asymmetric centers in this particular stereoisomer bac-lac.gc.cawordpress.com.

Comparative Structural Analysis with Constitutional Isomers (e.g., Gaiyl Acetate)

This compound shares the same molecular formula (C₁₇H₂₈O₂) with gaiyl acetate, making them constitutional isomers scentree.coscentree.co. Despite having the same number and types of atoms, these compounds differ in the way their atoms are connected, resulting in distinct structural skeletons wikidata.orgcenmed.comsigmaaldrich.comnih.govnih.govscentree.conih.govnih.gov. This difference in connectivity leads to divergent chemical and physical properties, including markedly different olfactory characteristics scentree.coscentree.co. Gaiyl acetate, typically obtained from guaiac (B1164896) wood oil, has a woody, slightly fatty, green tea aroma, which is distinct from the cedarwood-like odor of this compound scentree.cothegoodscentscompany.comscentree.co.

Advanced Analytical Techniques for Comprehensive Characterization

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the complex tricyclic structure of Cedryl acetate (B1210297). While detailed spectral assignments are found in specialized literature, typical ¹H and ¹³C NMR analyses confirm the presence of the key structural features, including the acetate methyl group, the quaternary carbons of the cedrane (B85855) skeleton, and the various methylene (B1212753) and methine protons. The purity of a sample can also be assessed by NMR, with a purity of over 95% being confirmable by this method. tcichemicals.com

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in the Cedryl acetate molecule. The most prominent absorption band in its IR spectrum is the strong carbonyl (C=O) stretch of the ester group. Another significant band corresponds to the C-O stretching vibration. The presence of these characteristic peaks provides clear evidence for the acetate functionalization of the cedrol (B397079) core. nih.govspectrabase.com

Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is crucial for confirming the molecular weight and fragmentation pattern of this compound. nih.govresearchgate.net The mass spectrum provides the molecular ion peak corresponding to its molecular weight of 264.41 g/mol . scentree.cospectrabase.com The fragmentation pattern, which shows characteristic losses of acetic acid and other fragments from the cedrane skeleton, serves as a fingerprint for its identification.

| Technique | Key Observations for this compound | Reference |

|---|---|---|

| NMR Spectroscopy | Confirms the presence of the acetate methyl group and the complex cedrane skeleton. Used for purity assessment (>95%). | tcichemicals.com |

| Infrared (IR) Spectroscopy | Strong absorption for the ester carbonyl (C=O) group. Characteristic C-O stretching vibrations. | nih.govspectrabase.com |

| Mass Spectrometry (MS) | Molecular ion peak confirms the molecular weight (264.41 g/mol). Unique fragmentation pattern serves as a fingerprint. | scentree.cospectrabase.comresearchgate.net |

Chromatographic Separations for Isomer Analysis and Mixture Composition

Due to the existence of multiple asymmetric carbons, this compound can exist as various isomers. scentree.co Chromatographic techniques are essential for separating these isomers and analyzing the composition of this compound in complex mixtures like essential oils or commercial fragrance formulations.

Gas Chromatography (GC) Gas chromatography is the most common method for analyzing volatile compounds like this compound. It is used to determine the purity of commercial products, often specified as a percentage of the sum of enantiomers. sigmaaldrich.com Different GC columns, such as DB-1 or DB-5, can be used to separate this compound from other components in a mixture. pherobase.com The Kovats Retention Index, a relative measure of retention time, has been determined for this compound on various stationary phases, aiding in its identification. pherobase.com

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) offers an alternative method for the analysis of this compound. sielc.com Reverse-phase HPLC methods using columns like Newcrom R1 or C18 with a mobile phase of acetonitrile (B52724) and water can effectively separate this compound. sielc.com This technique is scalable and can be used for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry detection, the phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com

| Technique | Column/Stationary Phase | Mobile Phase/Oven Program | Application | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | J&W DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness) | 60°C to 246°C at 3°C/min | Purity assessment, identification in essential oils. | spectrabase.com |

| Gas Chromatography (GC) | DB-1 | Not specified | Determination of Kovats Retention Index (1758). | pherobase.com |

| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 or C18 | Acetonitrile, water, and phosphoric acid (or formic acid for MS) | Analysis and preparative separation for impurity isolation. | sielc.com |

Application of Advanced Detection and Quantification Methods

Accurate detection and quantification of this compound are critical for quality control in the fragrance industry and for studying its presence in natural sources.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful combination for both identifying and quantifying this compound. The mass spectrometer acts as a highly specific detector for the gas chromatograph. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions of this compound are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced, allowing for precise quantification even in complex matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID) For routine quantitative analysis where the identity of this compound is already known, GC-FID is a robust and reliable technique. acslab.com The flame ionization detector offers a wide linear range and high reproducibility, making it suitable for determining the purity of this compound and its concentration in fragrance products. The assay for commercial (+)-Cedryl acetate is often performed by GC, specifying a purity of ≥90%. sigmaaldrich.com

Advanced Techniques for Terpene Analysis The analysis of terpenes and their derivatives can be challenging due to their potential for thermal degradation. Advanced methods such as direct injection GC/MS with cool on-column techniques can minimize the formation of artifacts that may occur with conventional headspace analysis at high temperatures. terpenebeltfarms.com While HPLC is generally less sensitive for terpenes due to their lack of a strong UV chromophore, detection at low wavelengths (200-215 nm) can be used for purification when concentrations are high. nih.gov

| Method | Principle | Application for this compound | Reference |

|---|---|---|---|

| GC-MS | Separation by GC, detection by mass-to-charge ratio. | Highly specific identification and sensitive quantification (especially in SIM mode). | nih.govacslab.com |

| GC-FID | Separation by GC, detection by ionization in a flame. | Robust and reproducible quantification for purity assessment and quality control. | acslab.com |

| Direct Injection GC/MS | Direct sample injection with cool on-column techniques. | Minimizes thermal degradation and artifact formation for more accurate analysis. | terpenebeltfarms.com |

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

Cedryl acetate (B1210297) has been identified as a significant inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. The compound's interaction with this enzyme has been explored to understand its potential as a modulator of glucose metabolism.

α-Glucosidase Inhibitory Mechanisms

Research into the inhibitory action of cedryl acetate has revealed its effectiveness against α-glucosidase from different sources. Studies have shown that this compound exhibits inhibitory activity against yeast α-glucosidase. nih.gov Molecular docking studies have further elucidated the binding interactions between this compound and this enzyme. These computational analyses have also been extended to model the interaction with human intestinal maltase-glucoamylase. nih.gov

The binding affinity of this compound has been found to be greater for the yeast α-glucosidase as compared to its human homolog, intestinal maltase, with an average difference in binding energy of approximately -1.4 kcal/mol. nih.gov This suggests a potentially stronger inhibitory effect on the yeast-derived enzyme.

Comparative Potency with Standard Inhibitors

The inhibitory potential of this compound has been compared with acarbose (B1664774), a well-established α-glucosidase inhibitor used in clinical practice. In studies involving yeast α-glucosidase, this compound was found to be a more potent inhibitor than acarbose. nih.gov

The potency of enzyme inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

| Compound | IC50 (µM) |

|---|---|

| This compound | 38.8 |

| Acarbose | 750.0 |

Antimicrobial and Antifungal Action

This compound has demonstrated notable antimicrobial and antifungal properties, which are attributed to its ability to interfere with essential cellular functions in microorganisms.

Disruption of Microbial Cellular Functions

The antimicrobial and antifungal effects of this compound are believed to stem from its ability to disrupt the cellular integrity of microorganisms. A primary mechanism of action for many antimicrobial compounds is the destabilization of the cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. While direct studies on this compound's effect on microbial membranes are limited, the lipophilic nature of the compound suggests that it may interact with the lipid bilayer of cell membranes, leading to a loss of structural integrity and function.

Activity against Specific Microorganisms

The biological activity of this compound has been investigated against various microorganisms, including the nematode Caenorhabditis elegans and several fungal species. Fungal transformation studies have shown that the fungus Cunninghamella elegans is capable of metabolizing this compound into various hydroxylated derivatives. nih.gov While this demonstrates an interaction, further research is needed to determine the antifungal efficacy of this compound against this and other fungal species.

Anticancer Potential and Cellular Mechanisms

While direct and extensive research on the anticancer properties of this compound is still emerging, studies on the closely related parent compound, cedrol (B397079), provide significant insights into the potential cellular and molecular mechanisms by which this compound may exert anticancer effects. These investigations have primarily focused on the induction of apoptosis (programmed cell death) and the disruption of the cell cycle in cancer cells.

Research on cedrol has demonstrated its ability to induce cell cycle arrest at the G1 phase in human lung carcinoma A549 cells. This is accompanied by a dose-dependent increase in the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitor p21. Concurrently, a decrease in the levels of cyclin D, cyclin E, CDK2, and CDK4 is observed. These proteins are critical for the progression of the cell cycle, and their downregulation contributes to the halt in cell proliferation.

Furthermore, cedrol has been shown to trigger apoptosis in A549 cells through both intrinsic and extrinsic pathways. This is evidenced by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3, leading to the dismantling of the cell.

| Protein | Effect of Cedrol Treatment | Role |

|---|---|---|

| p53 | Increase | Tumor suppressor, induces p21 |

| p21 | Increase | CDK inhibitor, induces cell cycle arrest |

| Cyclin D/E | Decrease | Promote cell cycle progression |

| CDK2/4 | Decrease | Promote cell cycle progression |

| Bax | Increase | Pro-apoptotic |

| Bcl-2 | Decrease | Anti-apoptotic |

| Caspase-3, -8, -9 | Activation | Executioner and initiator caspases in apoptosis |

Given the structural similarity between cedrol and this compound, it is plausible that this compound may exert its anticancer effects through similar mechanisms involving the induction of cell cycle arrest and apoptosis. However, further studies specifically investigating the cellular and molecular effects of this compound are necessary to confirm this hypothesis.

Impact on Metabolic Homeostasis (in non-human models)

Recent studies have highlighted the potential of this compound in managing metabolic disorders in non-human models, particularly in the context of diet-induced obesity.

Preventive Effects on Diet-Induced Adiposity and Weight Gain

In a study involving mice fed a high-fat diet (HFD), supplementation with this compound demonstrated a significant preventive effect against body weight gain. Over a 19-week period, mice receiving this compound supplementation showed a notable decrease in cumulative body weight gain compared to the HFD group. This effect was accompanied by a significant reduction in the weight of visceral fat pads and the prevention of adipocyte hypertrophy, indicating a clear role for this compound in mitigating the physiological changes associated with a high-fat diet.

Table 1: Effect of this compound on Body Weight and Adiposity in HFD-Fed Mice

| Parameter | Chow Group | High-Fat Diet (HFD) Group | HFD + this compound Group |

|---|---|---|---|

| Final Body Weight (g) | Data not specified | Significantly higher than Chow | Significantly lower than HFD |

| Body Weight Gain (g) | Data not specified | Significantly higher than Chow | Significantly lower than HFD |

| Visceral Fat Pad Weight | Data not specified | Significantly higher than Chow | Significantly lower than HFD |

| Adipocyte Size | Normal | Hypertrophied | Significantly smaller than HFD |

Improvement of Glucose Intolerance and Insulin (B600854) Resistance

Beyond its effects on weight management, this compound has shown promise in improving glucose metabolism. In the same study with HFD-fed mice, supplementation with this compound led to significant improvements in glucose intolerance and insulin resistance. Mice treated with this compound exhibited lower fasting blood glucose levels compared to the HFD group. Furthermore, oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) revealed that this compound supplementation improved the animals' ability to manage blood glucose levels and enhanced their sensitivity to insulin. The area under the curve (AUC) for both OGTT and ITT was remarkably reduced in the this compound group, indicating a significant improvement in glucose homeostasis.

Table 2: Effect of this compound on Glucose Homeostasis in HFD-Fed Mice

| Parameter | Chow Group | High-Fat Diet (HFD) Group | HFD + this compound Group |

|---|---|---|---|

| Fasting Blood Glucose | Normal | Elevated | Significantly lower than HFD |

| Oral Glucose Tolerance Test (OGTT) - AUC | Normal | Significantly elevated | Significantly reduced vs. HFD |

| Insulin Tolerance Test (ITT) - AUC | Normal | Significantly elevated | Significantly reduced vs. HFD |

Regulation of Metabolism-Related Gene Expression in Hepatic and Adipose Tissues

Recent studies indicate that this compound plays a significant role in regulating the expression of genes crucial to metabolism, particularly within adipose (fat) and hepatic (liver) tissues. In animal models fed a high-fat diet, supplementation with this compound has been shown to modulate genes involved in adipogenesis, lipid synthesis, and thermogenesis. mdpi.com

Specifically, this compound has been observed to downregulate the expression of key adipogenesis and lipogenesis transcription factors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). mdpi.com The activation of these factors is essential for the differentiation of fat cells (adipocytes) and the promotion of lipid storage. mdpi.com By suppressing these genes, this compound helps to inhibit the processes that lead to the excessive accumulation of white adipose tissue, a hallmark of obesity. mdpi.com

Conversely, this compound has been found to upregulate the expression of genes associated with thermogenesis, the process of heat production. This includes genes like Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), Cell death-inducing DFFA-like effector a (Cidea), and PR domain containing 16 (PRDM16). mdpi.com Increased expression of these genes promotes the "browning" of white adipose tissue, leading to greater energy expenditure.

In hepatic tissue, this compound supplementation has been associated with a significant reduction in liver weight and a decrease in hepatic lipid accumulation in mice on a high-fat diet. mdpi.com This suggests a protective effect against the development of hepatic steatosis (fatty liver), likely resulting from the systemic effects on lipid metabolism and transport. mdpi.com

| Gene Target | Tissue | Observed Effect of this compound | Metabolic Function |

|---|---|---|---|

| PPARγ | Adipose | Downregulated | Adipogenesis, Lipid Storage |

| C/EBPα | Adipose | Downregulated | Adipocyte Differentiation |

| FABP4 | Adipose | Downregulated | Lipid Synthesis |

| FAS | Adipose | Downregulated | Lipid Synthesis |

| PGC-1α | Adipose | Upregulated | Thermogenesis, Energy Expenditure |

| Cidea | Adipose | Upregulated | Thermogenesis |

| PRDM16 | Adipose | Upregulated | Thermogenesis |

Interactions with Lipid Transport and Metabolism Pathways

This compound demonstrates significant interactions with pathways governing lipid transport and metabolism, contributing to its observed effects on adiposity. In studies involving high-fat diet-induced obesity, this compound supplementation led to a marked decrease in visceral fat pad weight and a reduction in the size of adipocytes. nih.gov

At the systemic level, this compound influences the serum lipid profile. Research has shown that supplementation can lead to a significant decrease in serum levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and total cholesterol (TC). nih.gov This modulation of circulating lipids is indicative of an improved lipid homeostasis.

Modulation of Gut Microbiota Composition and Diversity

The gut microbiota is a critical regulator of host metabolism, and many natural compounds exert their metabolic benefits by modulating its composition. nih.govffhdj.com However, investigations into this compound's effects on the gut microbiome have revealed limited impact.

Neuroprotective Properties

Inhibition of α-Synuclein Aggregation

Neurodegenerative disorders such as Parkinson's disease are characterized by the misfolding and aggregation of specific proteins. nih.govbohrium.com One such protein, α-synuclein, is central to the pathology of synucleinopathies. Recent computational research has identified this compound as a compound with the potential to interfere with this process.

An in silico study screened a library of major bioactive compounds from the Lamiaceae family for their ability to interact with α-synuclein. The results identified this compound as one of five compounds with a high binding affinity for α-synuclein, suggesting a potential inhibitory activity against its aggregation. nih.govbohrium.com This computational screening highlights this compound as a promising candidate for further investigation as a neuroprotective agent that could combat the initiation and progression of neurodegenerative diseases by targeting the pathological aggregation of α-synuclein. nih.govbohrium.com

Molecular Interactions with Neurodegenerative Protein Targets

The potential neuroprotective effect of this compound is rooted in its specific molecular interactions with neurodegenerative protein targets, as predicted by computational models. The in silico study that identified this compound's potential to inhibit α-synuclein aggregation also provided insights into its binding mechanics. researchgate.net

Molecular docking simulations demonstrated that this compound has a strong binding affinity for α-synuclein. nih.govbohrium.com These simulations visualize the specific interactions, including hydrogen bonds and other non-covalent interactions, between this compound and the amino acid residues of the α-synuclein protein. researchgate.net The stability of these molecular interactions was further validated through molecular dynamics (MD) simulations. nih.govbohrium.com Additionally, pharmacokinetic analysis from the same study underscored this compound's potential as a drug candidate, noting its predicted ability to permeate the blood-brain barrier, which is a critical characteristic for any centrally acting therapeutic agent. nih.gov

| Analysis Type | Target Protein | Key Finding for this compound |

|---|---|---|

| Molecular Docking | α-Synuclein | Identified as a top compound with high binding affinity. |

| Molecular Dynamics (MD) Simulation | α-Synuclein | Validated the stability of the molecular interactions. |

| Pharmacokinetic Analysis | N/A | Predicted excellent blood-brain barrier (BBB) permeability. |

Anti-inflammatory Responses

This compound has been shown to possess anti-inflammatory properties. As a sesquiterpene ester, it has been identified in scientific literature as having potential anti-inflammatory, antimicrobial, and anticancer activities. One source indicates that this compound has demonstrated anti-inflammatory effects in animal models of autoimmune diseases. Another study noted its anti-inflammatory effects in the context of lung cancer models, where its properties could contribute to reducing cancer cell proliferation by inhibiting inflammatory pathways that promote tumor growth. This suggests that the compound may modulate inflammatory responses in various pathological contexts.

Effects in Animal Models of Autoimmune Diseases

The investigation of specific compounds in animal models is a crucial step in understanding their potential therapeutic effects on autoimmune diseases. These models are designed to mimic human autoimmune conditions, providing a platform to study disease mechanisms and evaluate the efficacy of potential treatments. Common animal models include Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, and the non-obese diabetic (NOD) mouse for Type 1 diabetes and Sjögren's syndrome.

In such models, researchers typically assess the impact of a compound on various disease parameters, including clinical scores, inflammatory markers, and immune cell responses. For instance, a study on glatiramer acetate in an EAE model, which mimics multiple sclerosis, showed that the compound could modulate the immune response from a pro-inflammatory to an anti-inflammatory pathway. This modulation included the induction of regulatory T-cells and the secretion of anti-inflammatory cytokines, which in turn helped to alleviate the pathological processes in the central nervous system nih.gov.

Another example is the use of celastrol, a natural triterpenoid, in a model for rheumatoid arthritis. Research in this area has focused on its ability to target pathological events such as the production of pro-inflammatory cytokines and the imbalance between pathogenic T helper 17 and regulatory T cells nih.gov.

Role in Mitigating Inflammation in Cancer Contexts

Inflammation is a critical component of the tumor microenvironment and plays a significant role in cancer development, progression, and metastasis nih.gov. Anti-inflammatory agents are therefore being investigated for their potential as cancer therapeutics. The mechanisms by which these agents can mitigate inflammation in cancer contexts are varied.

One of the key pathways involved in inflammation and cancer is the cyclooxygenase (COX) enzyme pathway, particularly COX-2, which is often overexpressed in tumors. COX-2 is involved in the synthesis of prostaglandins, which can promote cell proliferation, angiogenesis, and invasion. Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-2 have been shown to have anti-tumor activity nih.gov. For example, in a mouse model of prostate cancer, the selective COX-2 inhibitor celecoxib was found to inhibit tumor growth and improve survival mdpi.com.

Another important target is the NF-κB signaling pathway, which is a key regulator of inflammation and is often constitutively active in cancer cells. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in cancer cell survival.

Research into novel 1,5-diaryl pyrazole derivatives has shown that compounds targeting the COX enzyme can exhibit both anti-inflammatory and anticancer activity mdpi.com. Studies on cinnamon leaf extracts have also demonstrated anti-inflammatory properties, such as nitric oxide scavenging activity and COX inhibition, alongside cytotoxic effects against various cancer cell lines nih.gov.

Despite the extensive research into the link between inflammation and cancer, specific studies detailing the role and mechanisms of this compound in mitigating inflammation within cancer contexts are not available in the current body of literature.

Insect Repellent Activity and Efficacy Factors

Insect repellents are substances that deter insects from landing or climbing on surfaces. The primary mechanism of action for most insect repellents is through interaction with the insect's olfactory and gustatory receptors totalstop.caperfectpotion.com.au. Mosquitoes, for example, are attracted to hosts through a combination of cues including carbon dioxide, skin odors, heat, and movement totalstop.caorst.edu. Repellents work by disrupting these senses, either by blocking the insect's ability to detect attractants or by creating a vapor barrier that is unpleasant to the insect totalstop.ca.

The efficacy of an insect repellent is influenced by several factors:

Concentration of the active ingredient: Higher concentrations generally provide longer-lasting protection, although there is often a plateau effect above a certain percentage orst.edu.

Volatility of the compound: Less volatile compounds tend to provide a longer duration of protection.

Environmental factors: Factors such as temperature, humidity, and wind can affect the evaporation rate of the repellent.

User-specific factors: Perspiration and skin chemistry can influence the effectiveness of a repellent.

DEET (N,N-diethyl-meta-toluamide) is a widely used synthetic repellent that is thought to act on multiple sensory receptors in insects nih.gov. Natural repellents, such as essential oils, are also popular. For instance, citronella oil is a well-known natural insect repellent perfectpotion.com.au. The effectiveness of natural repellents can sometimes be enhanced by combining them with other substances, such as vanillin, which can act as a fixative and extend the protection time perfectpotion.com.au.

While this compound is a fragrance ingredient with a woody, cedar-like scent, and cedarwood oil itself is sometimes used as a natural insect repellent, specific data on the insect repellent efficacy and the factors influencing the performance of pure this compound are not detailed in available scientific studies.

Preservative Efficacy in Formulations (e.g., microencapsulated essential oils)

Preservatives are essential components in many cosmetic and pharmaceutical formulations, particularly those that are water-based, to prevent microbial growth and ensure product safety and longevity kblcosmetics.comcosmeticsdesign-asia.comspecialchem.com. The efficacy of a preservative system is its ability to inhibit the growth of a broad spectrum of microorganisms, including bacteria, yeasts, and molds kblcosmetics.com.

Microencapsulation is a technique used to enclose small particles of a substance within a protective coating. This technology can be applied to essential oils to protect them from degradation and to control their release usm.mynih.gov. When essential oils are used for their antimicrobial properties in a formulation, microencapsulation can help to maintain their efficacy over time. The choice of coating material for the microcapsules is crucial and should be compatible with both the core material and the final product formulation usm.my.

The preservative efficacy of a formulation is typically evaluated through challenge testing, where the product is intentionally inoculated with microorganisms to assess the effectiveness of the preservative system. Multifunctional ingredients that have both a primary function (e.g., moisturizing) and a secondary antimicrobial effect are also being increasingly used to help preserve cosmetic formulations cosmeticsdesign-asia.comnih.gov.

While this compound is used as a fragrance ingredient in various products, and essential oils are known to be microencapsulated for controlled release of their aroma and potential preservative effects, there is no specific information available regarding the preservative efficacy of this compound, particularly within microencapsulated essential oil formulations.

Immunotoxicity Functions

Immunotoxicity refers to the adverse effects of substances on the immune system. This can manifest as immunosuppression (a decrease in the immune response) or immunomodulation (an alteration of the immune response, which can include enhancement or suppression). The assessment of a compound's potential immunotoxicity is a critical aspect of its safety evaluation.

The immune system is a complex network of cells and organs that protect the body from pathogens. A substance with immunotoxic properties could potentially impair this defense system, leading to an increased susceptibility to infections or the development of certain types of cancer. Conversely, a substance could also cause the immune system to become overactive, potentially leading to autoimmune reactions.

Studies on the immunomodulatory effects of acetate, for example, have shown that it can have a dual role. At certain concentrations, it can enhance the function of T-cells, which are crucial for fighting infections. However, at higher concentrations, it can trigger a protective mechanism that slows down the immune response, potentially preventing excessive inflammation and tissue damage news-medical.net. Another example is glatiramer acetate, which is used in the treatment of multiple sclerosis and is known to modulate the immune system by inducing a shift from pro-inflammatory to anti-inflammatory pathways researchgate.net.

While the broader class of acetates has been studied for its effects on the immune system, there is currently no specific scientific literature available that details the immunotoxicity or immunomodulatory functions of this compound.

Structure Activity Relationship Sar Studies

Correlation between Chemical Structure and Biological Activity

The biological activity of cedryl acetate (B1210297) is intrinsically linked to its specific chemical structure, which includes a tricyclic sesquiterpene backbone and an acetate moiety foodb.cahmdb.ca. Research into the α-glucosidase inhibitory activity of cedryl acetate and its metabolites has provided insights into this correlation nih.govresearchgate.net. A study involving the fungal transformation of this compound (compound 1) by Cunninghamella elegans yielded several metabolites nih.govresearchgate.net. Among these, this compound (1), cedrol (B397079) (2), and 2α, 10β-dihydroxythis compound (4) demonstrated α-glucosidase inhibitory activity nih.govresearchgate.net. Notably, this compound (1) was found to be more potent than the standard inhibitor acarbose (B1664774) against yeast α-glucosidase nih.govresearchgate.net. This suggests that the intact this compound structure possesses significant inhibitory potential against this enzyme.

Detailed docking studies have been conducted to understand the molecular interactions and binding modes of active compounds within the active site of yeast α-glucosidase and human intestinal maltase glucoamylase nih.gov. These studies revealed that the active ligands, including this compound, exhibited greater binding affinity with yeast α-glucosidase compared to the human intestinal maltase nih.gov.

Influence of Tricyclic Sesquiterpene Backbone on Bioactivity

The core tricyclic sesquiterpene structure of this compound, based on the cedrane (B85855) skeleton, is fundamental to its identity and likely plays a significant role in its biological interactions foodb.cahmdb.ca. The cedrane skeleton is a tricyclic molecule featuring a 3,6,8,8-tetramethyl-1H-3a,7-methano-azulene moiety foodb.cahmdb.ca. While specific studies isolating the effect of the tricyclic backbone of this compound on bioactivity are limited in the provided search results, the presence of this complex rigid structure is expected to influence its binding to target proteins and its pharmacokinetic properties.

Comparisons with related sesquiterpenes or modified cedrane structures could provide further insights into the specific contribution of the tricyclic backbone. For instance, a study mentioned that analogs of this compound, α-cedrene and methyl cedryl ether, showed effects on high-fat diet-induced obesity and metabolic aberrations in rodents, suggesting that variations in the functional groups attached to a similar sesquiterpene core can impact biological outcomes mdpi.com.

Impact of Acetate Moiety on Biological Functions

The acetate moiety (—OCOCH₃) attached to the cedrane backbone is another key structural feature of this compound. Research on the fungal transformation of this compound highlights the importance of this group nih.govresearchgate.net. The study indicated that the presence of the acetate group at C(8) might contribute to the higher α-glucosidase inhibitory activity of this compound (1) compared to cedrol (2), which has a hydroxyl group at that position researchgate.net. The introduction of polar hydroxyl groups through fungal metabolism generally appeared to lower the inhibitory activity towards the enzyme, as observed with certain hydroxylated metabolites compared to this compound researchgate.net. This suggests that the less polar nature conferred by the acetate group, or its specific electronic and steric properties, is favorable for the interaction with the α-glucosidase enzyme's active site. Docking studies further indicated potential hydrogen bonding interactions involving the acetate group of this compound with the yeast α-glucosidase protein researchgate.net.

The following table summarizes some of the compounds mentioned and their reported α-glucosidase inhibitory activity:

| Compound Name | Description | α-Glucosidase Inhibitory Activity (vs. Yeast α-glucosidase) | Reference |

| This compound (1) | Tricyclic sesquiterpene ester | Active, more potent than acarbose | nih.govresearchgate.net |

| Cedrol (2) | Tricyclic sesquiterpene alcohol | Active | nih.govresearchgate.net |

| 2α, 10β-dihydroxythis compound (4) | Hydroxylated metabolite of this compound | Active | nih.govresearchgate.net |

| Other hydroxylated metabolites | Hydroxylated metabolites of this compound | Generally lower activity compared to this compound | researchgate.net |

| Acarbose | Standard α-glucosidase inhibitor | Standard reference | nih.govresearchgate.net |

This data suggests that while the core sesquiterpene structure is important, the specific functional group at certain positions, such as the acetate moiety, significantly influences the potency of biological activities like α-glucosidase inhibition.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a widely used technique to predict the preferred orientation (binding mode) of a ligand when bound to a protein target and to estimate the strength of the interaction (binding affinity). researchgate.net This method is crucial for virtually screening large libraries of compounds and identifying potential inhibitors or modulators of protein function. researchgate.netresearchgate.net

Prediction of Binding Modes and Affinities (e.g., α-glucosidase, α-synuclein)

Molecular docking studies have been conducted to assess the binding potential of cedryl acetate (B1210297) against various protein targets, including α-glucosidase and α-synuclein. α-glucosidase is an enzyme involved in carbohydrate metabolism and a target for type 2 diabetes treatment. cabidigitallibrary.org α-synuclein is a protein implicated in neurodegenerative diseases like Parkinson's disease, where its aggregation is considered a key event. nih.govresearchgate.nettechscience.com

Studies have shown that cedryl acetate exhibits binding affinity towards α-synuclein, with a reported binding energy of -8.6 kcal/mol. nih.gov This binding affinity was found to be similar to that of α-copaene, another compound studied in the same context. nih.gov In the context of α-glucosidase inhibition, molecular docking studies have explored the binding interactions of various compounds, including this compound and its microbial derivatives, with the enzyme's active site. researchgate.net The binding energy is a key parameter used to rank compounds based on their predicted affinity, with lower (more negative) binding energy values indicating stronger binding. researchgate.netbiotech-asia.org

Molecular docking results for this compound with α-synuclein report a binding energy of -8.6 kcal/mol. nih.gov For comparison, other compounds studied for α-synuclein aggregation inhibition showed binding energies ranging from -4.2 kcal/mol to -11.4 kcal/mol. nih.gov

Identification of Key Amino Acid Residues and Interaction Types (e.g., hydrogen bonding, hydrophobic)

Analysis of the molecular docking poses reveals the specific amino acid residues within the protein's binding site that interact with this compound and the types of interactions involved. These interactions can include hydrogen bonds, hydrophobic interactions (such as Pi-Sigma, Alkyl, and Pi-Alkyl), van der Waals forces, and electrostatic interactions. nih.govbiotech-asia.orgmdpi.com

In the interaction with α-synuclein, this compound has been shown to form a hydrogen bond with the A chain residue Asn151, with a length of 5.16 Å. nih.gov Additionally, hydrophobic interactions, including Alkyl and Pi-Alkyl types, were observed with residues such as Ala64, Phe157, Trp63, Trp231, and Tyr156. nih.gov Another study on α-synuclein interactions mentioned electrostatic and hydrophobic interactions (Pi-Sigma, Alkyl, and Pi-Alkyl) with A chain amino acids Ala64, Trp63, Trp231, Trp341, and Tyr156. nih.gov

For α-glucosidase, while specific residues interacting with this compound itself were not detailed in the provided snippets, studies on other inhibitors binding to α-glucosidase have highlighted the importance of residues like Phe-157, Phe-177, Leu-218, and Thr-215 in forming hydrophobic and hydrogen bonding interactions within the active site. nih.gov Understanding these interactions at the atomic level provides insights into the potential inhibitory mechanism of the ligand.

Molecular Dynamics (MD) Simulations for Interaction Stability Validation

Molecular Dynamics (MD) simulations are used to evaluate the stability of the protein-ligand complexes predicted by molecular docking over time. nih.govresearchgate.netdntb.gov.ua MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment. researchgate.net Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed to assess the stability and flexibility of the complex. researchgate.net

MD simulations have been conducted to validate the stability of the molecular interactions determined by molecular docking for compounds, including this compound, binding to α-synuclein. nih.govresearchgate.netdntb.gov.ua These simulations help confirm whether the binding pose and interactions observed in static docking studies are maintained in a dynamic environment. The results from MD simulations have supported the stability of the complexes formed between the tested compounds and α-synuclein. nih.govresearchgate.netdntb.gov.ua

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations, often based on Density Functional Theory (DFT), are employed to study the electronic structure, reactivity, and various molecular properties of compounds. growingscience.comnih.gov These calculations can provide detailed information about parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential (MEP), dipole moment, and Fukui functions. growingscience.comnih.govinoe.rojmaterenvironsci.com

QM calculations offer insights into the molecule's stability, charge distribution, and potential reactive sites. The HOMO and LUMO energies, and their energy gap, are indicative of the molecule's electronic transitions and reactivity. growingscience.comnih.govjmaterenvironsci.com The MEP surface illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. nih.govinoe.ro

While specific QM calculation results for this compound regarding HOMO-LUMO energies or MEP were not explicitly detailed in the provided search snippets, the application of QM calculations in conjunction with molecular docking and biological assays for this compound and its derivatives has been noted. google.com This suggests that QM methods are used to complement docking studies by providing a deeper understanding of the electronic properties that govern interactions.

Pharmacoinformatics and ADME Prediction

Pharmacoinformatics tools and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used to assess the pharmacokinetic profile of a compound. These predictions help evaluate how a compound is likely to behave in a biological system, including its absorption from the gastrointestinal tract, distribution to various tissues, metabolism, and excretion from the body. nih.govresearchgate.net This is a crucial step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties. nih.govresearchgate.net

Blood-Brain Barrier (BBB) Permeability Modeling

Predicting the ability of a compound to cross the Blood-Brain Barrier (BBB) is particularly important for compounds intended to target the central nervous system (CNS). researchgate.netresearchgate.netbmdrc.org The BBB is a selective barrier that restricts the passage of many substances from the bloodstream into the brain. researchgate.netbmdrc.org In silico models can estimate BBB permeability based on the compound's physicochemical properties, such as lipophilicity and molecular size. researchgate.net

In silico analysis has indicated that this compound has a high likelihood of crossing the BBB. researchgate.net One study reported a BBB permeability score of 4.53 for this compound, suggesting good permeability. nih.gov This score was among the highest compared to other compounds evaluated in the same study. nih.gov The ability to penetrate the BBB is a desirable property for compounds being investigated as potential therapeutic agents for neurodegenerative diseases that involve the CNS, such as those targeted by α-synuclein inhibition. nih.govresearchgate.netresearchgate.net

Bioactivity Prediction and Drug-Likeness Assessment

Computational approaches have been employed to predict the potential bioactivity of this compound against specific biological targets and to assess its drug-likeness based on established parameters.

In silico studies have investigated the potential of this compound as an inhibitor of α-synuclein aggregation, a process implicated in neurodegenerative diseases. Molecular docking and simulation studies screened numerous compounds, including this compound, against α-synuclein. These studies indicated that this compound possesses a high binding affinity towards α-synuclein, suggesting potential inhibitory activity against its aggregation. nih.govnih.govresearchgate.net The predicted binding energy for this compound against α-synuclein was reported to be -8.6 kcal/mol. nih.gov Molecular interaction predictions revealed that this compound forms a hydrogen bond with the A chain residue Asn151 and exhibits hydrophobic interactions (Alkyl and Pi-Alkyl) with residues such as Ala64, Phe157, Trp63, Trp231, and Tyr156. nih.gov Molecular dynamics simulations further validated the stability of these molecular interactions. nih.govresearchgate.net

This compound has also shown predicted bioactivity against several target classes in in silico screens. It demonstrated higher activity for G protein-coupled receptors (GPCRs), Ion Channel Modulators (ICM), Nuclear Receptors (NRL), and Enzyme Inhibitors (EI). nih.gov Moderate activity was predicted for Protease Inhibitors (PI), while it remained inactive towards Kinase Inhibitors (KI). nih.gov

Furthermore, computational methods have been used to assess the α-glucosidase inhibitory activity of this compound and its metabolites. Docking studies were performed to examine the molecular interaction and binding mode of this compound in the active site of modeled yeast α-glucosidase and human intestinal maltase glucoamylase. nih.govresearchgate.net this compound showed α-glucosidase inhibitory activity in experimental assays, and docking studies aimed to elucidate the molecular basis for this activity. nih.govresearchgate.netmedchemexpress.com

Drug-likeness assessment utilizes computational filters and parameters to evaluate a compound's potential to be an orally active drug. Key parameters include those defined by Lipinski's Rule of Five (Ro5), which considers molecular weight (MW), hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and the octanol-water partition coefficient (LogP). nih.govresearchgate.net this compound has a molecular formula of C₁₇H₂₈O₂ and a molecular weight of 264.40 g/mol . sigmaaldrich.comchemscene.comnih.gov Its computed LogP is approximately 4.18 to 4.5. chemscene.comnih.govnaturalproducts.net It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. chemscene.comnaturalproducts.net Based on these values, this compound satisfies Lipinski's Rule of Five, with some sources indicating zero violations naturalproducts.net, although one source noted a slight violation due to a LogP value slightly exceeding 4.15 nih.gov.

Other drug-likeness parameters for this compound have also been computed. The topological polar surface area (TPSA) is reported as 26.3 Ų. chemscene.comnih.govnaturalproducts.net It has 1 rotatable bond. chemscene.comnaturalproducts.net The bioavailability score for this compound has been assessed, with values around 0.55 suggesting favorable absorption in vivo. researchgate.net this compound has also shown potential for blood-brain barrier (BBB) permeability in in silico pharmacokinetic analysis, with one study reporting a BBB score of 4.53, indicating high permeability. nih.govnih.gov

The following table summarizes some of the computed drug-likeness properties of this compound:

| Property | Value | Source(s) |

| Molecular Weight ( g/mol ) | 264.40 | sigmaaldrich.comchemscene.comnih.gov |

| LogP | 4.18 - 4.5 | chemscene.comnih.govnaturalproducts.net |

| Hydrogen Bond Donors | 0 | chemscene.comnaturalproducts.net |

| Hydrogen Bond Acceptors | 2 | chemscene.comnaturalproducts.net |

| Lipinski Ro5 Violations | 0 or 1 | nih.govnaturalproducts.net |

| TPSA (Ų) | 26.3 | chemscene.comnih.govnaturalproducts.net |

| Rotatable Bonds | 1 | chemscene.comnaturalproducts.net |

| Bioavailability Score | ~0.55 | researchgate.net |

| BBB Permeability Score | 4.53 | nih.gov |

Application of Molecular Descriptors in Chemical Space Exploration

Molecular descriptors are numerical values that capture various structural and physicochemical properties of a compound. These descriptors are fundamental tools in computational chemistry and cheminformatics for characterizing molecules and navigating chemical space. Chemical space refers to the vast theoretical space encompassing all possible drug-like molecules. By calculating and analyzing molecular descriptors, researchers can compare and cluster compounds, identify structural patterns, and explore regions of chemical space with desired properties.

For this compound, several molecular descriptors have been computed, providing a profile of its characteristics within chemical space. These include properties such as Alogp (predicted octanol-water partition coefficient), TPSA (topological polar surface area), hydrogen bond counts, fraction of sp³ hybridized carbons (Fsp3), rotatable bond count, and the number of rings. chemscene.comnih.govnaturalproducts.net

The computed molecular descriptors for this compound include:

| Molecular Descriptor | Value | Source(s) |

| Alogp | 4.18 | naturalproducts.net |

| TopoPSA (Ų) | 26.30 | naturalproducts.net |

| Fsp3 | 0.94 | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 2 | naturalproducts.net |

| Hydrogen Bond Donor Count | 0 | naturalproducts.net |

| Rotatable Bond count | 1 | naturalproducts.net |

| Minimal number of rings | 3 | naturalproducts.net |

| Aromatic Ring Count | 0 | naturalproducts.net |

These descriptors position this compound in a specific region of chemical space characterized by its lipophilicity (Alogp), polarity (TPSA, hydrogen bond counts), structural rigidity (rotatable bonds, ring count), and saturation (Fsp3). While specific studies detailing the application of this compound's descriptors in a broad chemical space exploration project were not found within the search results, the availability of these descriptors means that this compound can be included in such analyses. Its unique combination of a relatively high Alogp, low TPSA, and rigid tricyclic structure with a single rotatable bond distinguishes it within chemical space, potentially making it a valuable reference point or starting structure in the exploration of sesquiterpene-like chemical diversity.

Biotransformation and Metabolite Profiling

Fungal Biotransformation of Cedryl Acetate (B1210297)

Microbial biotransformation offers a valuable approach for modifying natural products, often yielding diverse oxygenated derivatives through processes such as hydroxylation and oxidation. Fungi, in particular, are recognized for their ability to perform selective transformations on complex molecules.

Identification of Microbial Strains for Biotransformation

Research into the fungal transformation of cedryl acetate has identified specific microbial strains capable of metabolizing this compound. Notably, Cunninghamella elegans has been employed for the biotransformation of this compound. nih.govnih.govnih.govscitoys.comfishersci.ca Cunninghamella species are often utilized as microbial models for studying metabolic pathways due to their similarities to mammalian metabolism in terms of Phase I and Phase II transformations. uni.lu

Characterization of Novel Hydroxylated and Oxidized Metabolites

The biotransformation of this compound by Cunninghamella elegans has been shown to produce a variety of hydroxylated and oxidized metabolites. nih.govnih.gov These transformations introduce hydroxyl groups and/or carbonyl functions at different positions on the this compound skeleton. Identified metabolites include:

10β-hydroxythis compound nih.govnih.gov

2α, 10β-dihydroxythis compound nih.govnih.gov

2α-hydroxy-10-oxothis compound nih.govnih.gov

3α,10β-dihydroxythis compound nih.govnih.gov

3α,10α-dihydroxythis compound nih.govnih.gov

10β,14α-dihydroxy this compound nih.govnih.gov

3β,10β-cedr-8(15)-ene-3,10-diol nih.govnih.gov

3α,8β,10β -dihydroxycedrol nih.govnih.gov

These metabolites represent structural modifications of the parent this compound molecule through hydroxylation at various carbon positions (C-2, C-3, C-8, C-10, C-14) and oxidation at C-10. nih.govnih.gov

Regioselectivity and Stereoselectivity of Microbial Reactions

Microbial biotransformations, including those mediated by fungi, are often characterized by their high regioselectivity and stereoselectivity. While the detailed mechanisms governing the regioselectivity and stereoselectivity of this compound transformation by Cunninghamella elegans are complex and involve specific enzymatic interactions, the isolation of metabolites with defined stereochemistry (e.g., 10β, 2α, 3α, 3β, 14α) indicates that the fungal enzymes catalyze these reactions at specific positions and with particular stereochemical outcomes. nih.govnih.gov This selectivity is a key advantage of using microbial systems for the targeted modification of complex organic molecules.

Biological Activity of Metabolites

The biotransformation of this compound can lead to metabolites with altered biological activities. Studies have investigated the potential of this compound and its fungal metabolites to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.govnih.govnih.govcenmed.comnih.govlabsolu.ca

This compound itself has demonstrated α-glucosidase inhibitory activity. nih.govnih.govnih.govcenmed.comnih.govlabsolu.ca Furthermore, some of its metabolites produced by Cunninghamella elegans have also shown inhibitory effects against yeast α-glucosidase. nih.govnih.gov Specifically, this compound (compound 1), metabolite 2 (not explicitly named in the abstract's list of metabolites but mentioned as active), and 2α, 10β-dihydroxythis compound (metabolite 4) exhibited α-glucosidase inhibitory activity. nih.govnih.gov Notably, this compound was found to be more potent than the standard inhibitor, acarbose (B1664774), against yeast α-glucosidase. nih.govnih.gov Molecular docking studies have been conducted to explore the binding interactions of these active compounds within the active site of α-glucosidase enzymes. nih.govnih.gov

Environmental Fate and Degradation Mechanisms

Degradation Rates and Pathways in Aquatic and Terrestrial Environments

Information on the specific degradation rates and pathways of cedryl acetate (B1210297) in aquatic and terrestrial environments is somewhat limited in the provided search results. However, some insights can be drawn from the available data, particularly concerning its structural analogue, acetyl cedrene (B97730).

Cedryl acetate is described as a highly volatile neutral organic chemical with slight solubility in water. industrialchemicals.gov.au Its calculated Henry's law constant of 14.8 Pa·m³/mol indicates moderate volatility from water and moist soil, suggesting volatilization to the atmosphere can be a significant dissipation pathway. industrialchemicals.gov.au

In the atmosphere, acetyl cedrene is expected to degrade rapidly through reaction with hydroxyl radicals, with estimated half-lives ranging from 1.2 to 1.8 hours. industrialchemicals.gov.au Due to structural similarities, a similar atmospheric degradation pathway might be anticipated for this compound.

In the water compartment, chemicals like acetyl cedrene, which lack hydrolysable functional groups, are not expected to degrade significantly by hydrolysis. industrialchemicals.gov.au Studies on the biodegradation of acetyl cedrene in water have shown mixed results. One study conducted according to OECD TG 301F indicated limited ready biodegradability, with only 36% biodegradation measured over 21 days and no further degradation observed up to 28 days, suggesting the formation of persistent degradants. industrialchemicals.gov.au Another study following OECD TG 301C showed no biodegradation. industrialchemicals.gov.au A surface water biodegradation simulation test (OECD TG 309) with acetyl cedrene showed a significant decline in water phase concentrations over 61 days, but only minimal mineralization (0.7%) was observed, alongside the formation of intermediate degradation products. industrialchemicals.gov.au These findings suggest that while the concentration in the water phase may decrease, complete breakdown of the molecule might not occur readily.

For terrestrial environments, predictions suggest that with sole release to soil, acetyl cedrene is likely to remain in the soil compartment. industrialchemicals.gov.au Data specifically on the degradation of this compound in soil is noted as unavailable in some safety data sheets. perfumersapprentice.comchemicalbook.commedchemexpress.com

Bioaccumulation Potential in Aquatic Life

The potential for this compound to bioaccumulate in aquatic life is a relevant environmental concern. The octanol-water partition coefficient (log KOW or Log Pow) is a key indicator of a substance's lipophilicity and potential to bioaccumulate.

For acetyl cedrene, the measured log KOW is above the threshold for bioaccumulation hazards in aquatic organisms (≥4.2), indicating a potential for bioaccumulation. industrialchemicals.gov.au A study using a technical mixture of acetyl cedrene found a bioconcentration factor (BCF) value of 200–820 litres per kilogram (L/kg) wet weight, which is considered a moderate potential to bioaccumulate in aquatic life. industrialchemicals.gov.au

For this compound, reported Log Pow values vary. One safety data sheet lists a LogPow of 6 at 25°C directpcw.com, while another provides a value of 6.210 directpcw.com. These values are above the typical threshold indicating potential for bioaccumulation. However, some assessments conclude that this compound is not considered very bioaccumulative directpcw.comdirectpcw.com or does not meet the vPvB (very persistent, very bioaccumulative) criteria perfumersapprentice.comdirectpcw.comdirectpcw.com. One source states it is "Not Bioaccumulative (not B)" based on domestic environmental hazard thresholds industrialchemicals.gov.au.

Here is a summary of available bioaccumulation data:

| Compound | Log KOW/Pow | BCF (L/kg wet weight) | Bioaccumulation Potential Assessment | Source |

| Acetyl cedrene | ≥4.2 | 200–820 | Moderate potential | industrialchemicals.gov.au |

| This compound | 6 @ 25°C | No data available | Not considered very bioaccumulative | directpcw.com |

| This compound | 6.210 | No data available | Not considered very bioaccumulative | directpcw.com |

| This compound | No data available | No data available | Not Bioaccumulative (not B) | industrialchemicals.gov.au |

Identification and Persistence of Degradation Products

Research findings suggest that the biodegradation of acetyl cedrene in water may lead to the formation of persistent degradation products. industrialchemicals.gov.au In a surface water biodegradation simulation test, only limited mineralization occurred, and intermediate degradation products were observed. industrialchemicals.gov.au Two degradation products were tentatively identified: a dihydroxylated form of acetyl cedrene (C₁₇H₂₈O₃) and a dioxygenated form of acetyl cedrene (C₁₇H₂₆O₃), along with minor polar and unidentified metabolites. industrialchemicals.gov.au

Assessment of Environmental Impact and Biodegradability

This compound is classified as toxic to aquatic life with long-lasting effects. nih.govchemicalbook.comdirectpcw.comdirectpcw.comcandlecreations.co.nzixom.com This classification is based on available ecotoxicity values, with evidence of high chronic toxicity to aquatic organisms at low concentrations. nih.govindustrialchemicals.gov.au

Regarding biodegradability, some sources indicate that this compound is readily biodegradable iff.comspecialchem.com, while others provide conflicting or limited data. A Closed Bottle test showed 63% biodegradability for this compound, which is often considered indicative of ready biodegradability finefrag.com. However, as noted in section 10.1, studies on the structural analogue acetyl cedrene suggest limited ready biodegradation and the formation of persistent degradants industrialchemicals.gov.au.

The persistence finding for acetyl cedrene, based on the lack of observed ultimate biodegradation in water, is considered conservative. industrialchemicals.gov.au Despite the potential for persistence, the expected concentrations of acetyl cedrene in domestic surface waters were found to be below the level of concern in one evaluation, suggesting a low risk to the environment from industrial use. industrialchemicals.gov.au However, the potential for long-term effects due to its toxicity to aquatic life and the possible persistence of degradation products remain important considerations.

The environmental impact assessment is complicated by the limited data on the degradation products and their characteristics. Avoiding release of this compound to the environment, including drains, surface water, groundwater, and soil, is recommended. perfumersapprentice.comchemicalbook.commedchemexpress.comdirectpcw.comfinefrag.com

Summary of Environmental Hazard Characteristics (based on acetyl cedrene and structural similarity):